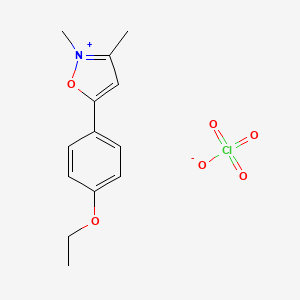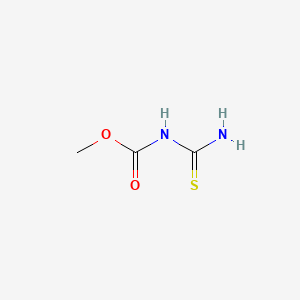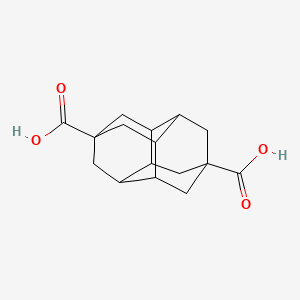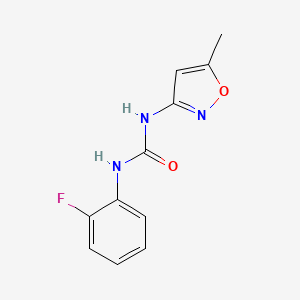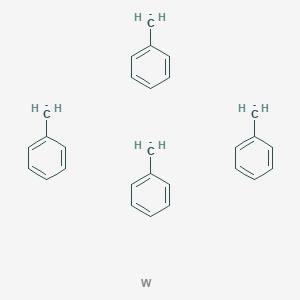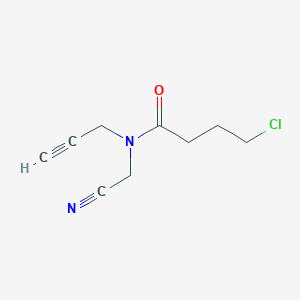![molecular formula C8H18O3 B14637070 2-Methyl-2-[(propoxymethyl)peroxy]propane CAS No. 53693-63-3](/img/structure/B14637070.png)
2-Methyl-2-[(propoxymethyl)peroxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(propoxymethyl)peroxy]propane is an organic compound with a complex structure that includes a peroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(propoxymethyl)peroxy]propane typically involves the reaction of 2-methylpropane with propoxymethyl hydroperoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the peroxy bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process requires precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[(propoxymethyl)peroxy]propane undergoes several types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, often leading to the formation of alcohols or ketones.
Reduction: Reduction of the peroxy group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-2-[(propoxymethyl)peroxy]propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pro-oxidant in biological systems, which can help in studying oxidative stress.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled decomposition.
Industry: Utilized in the production of polymers and as an initiator in polymerization reactions.
Mécanisme D'action
The mechanism by which 2-Methyl-2-[(propoxymethyl)peroxy]propane exerts its effects involves the decomposition of the peroxy group to generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-methoxypropane: Similar in structure but lacks the peroxy group, making it less reactive in oxidation reactions.
2-Methyl-2-propanethiol: Contains a thiol group instead of a peroxy group, leading to different reactivity and applications.
2-Methyl-2-butene: An alkene with a similar carbon skeleton but different functional groups, affecting its chemical behavior.
Uniqueness
2-Methyl-2-[(propoxymethyl)peroxy]propane is unique due to the presence of the peroxy group, which imparts distinct reactivity and potential applications in oxidative processes. This makes it valuable in research areas focused on oxidative stress and polymer chemistry.
Propriétés
Numéro CAS |
53693-63-3 |
|---|---|
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-methyl-2-(propoxymethylperoxy)propane |
InChI |
InChI=1S/C8H18O3/c1-5-6-9-7-10-11-8(2,3)4/h5-7H2,1-4H3 |
Clé InChI |
SFNJTUKRQAIMMF-UHFFFAOYSA-N |
SMILES canonique |
CCCOCOOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


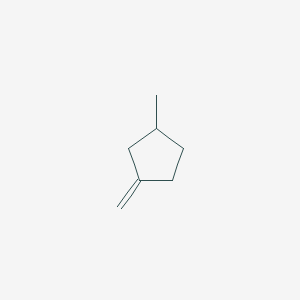
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
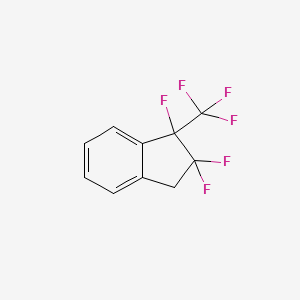
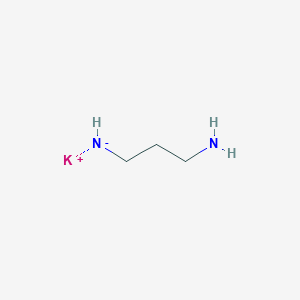
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
